
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)propionamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-((4-(dimethylamino)pyrimidin-2-yl)methyl)propionamide” is a compound that contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The pyrimidine ring in this compound is substituted at the 4-position with a dimethylamino group and at the 2-position with a methyl group attached to a propionamide group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, which is planar, and a propionamide group, which has a polar amide bond. The dimethylamino group would add some steric bulk to the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the polar amide group and the basic dimethylamino group could influence its solubility and reactivity .Applications De Recherche Scientifique
Anticancer Activity
This compound has shown potential in the treatment of cancer due to its ability to inhibit tyrosine kinases, which are often overactive in cancer cells . It has been structurally characterized and is known to bind to the Abelson tyrosine kinase domain characteristic of chronic myelogenic leukemia, suggesting a targeted approach to cancer therapy .
Anti-Angiogenic Properties
Studies have indicated that derivatives of this compound can inhibit angiogenesis, the formation of new blood vessels, which is a crucial process in tumor growth and metastasis . This anti-angiogenic effect could be significant in developing treatments that aim to cut off the blood supply to tumors .
DNA Cleavage
The compound and its derivatives have been evaluated for their ability to interact with DNA and cause cleavage . This interaction is important because it can lead to the inhibition of DNA replication in cancer cells, thereby preventing their growth and proliferation .
Molecular Docking Studies
Molecular docking studies have been conducted to assess the binding affinity of this compound to various enzymes and receptors . These studies help in understanding how the compound interacts at the molecular level and can guide the design of more effective drugs .
Anti-Fibrosis Activity
Research has been directed towards evaluating the anti-fibrotic activity of pyrimidine derivatives, which could be beneficial in treating conditions like fibrosis where there is excessive tissue formation . The results from these studies encourage further investigation into this application .
Pharmaceutical Ingredient Analysis
The compound’s structure and properties make it a candidate for being an active pharmaceutical ingredient. Its interactions and bonding propensities can be analyzed to develop new medications with specific target actions .
Enzyme Inhibition
The compound has been studied for its potential to inhibit certain enzymes that are involved in disease processes. By blocking these enzymes, it may be possible to treat diseases that are currently difficult to manage .
Drug Development
The compound’s ability to bind to various proteins and its structural characteristics make it a valuable entity in drug development. It can serve as a scaffold for creating new compounds with desired therapeutic effects .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-4-10(15)12-7-8-11-6-5-9(13-8)14(2)3/h5-6H,4,7H2,1-3H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNJXHGGNVUTEEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC1=NC=CC(=N1)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)propionamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


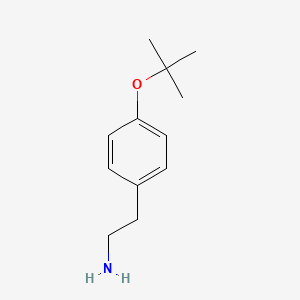
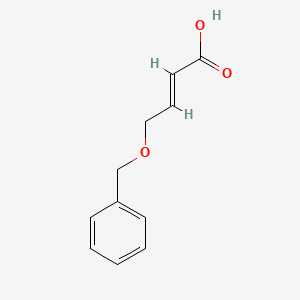
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-2-sulfonamide](/img/structure/B2917966.png)
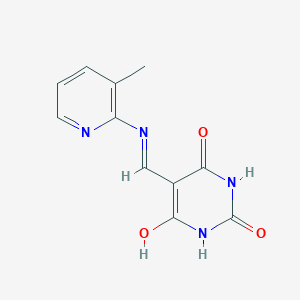
![(E)-4-(Dimethylamino)-N-methyl-N-[3-(3-methyl-2-oxoquinoxalin-1-yl)propyl]but-2-enamide](/img/structure/B2917968.png)
![5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2917969.png)
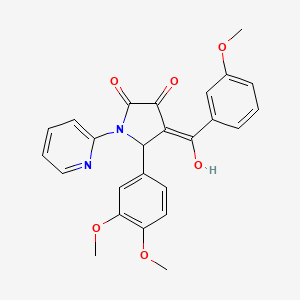
![N-[5-(1,3-benzodioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl]-3-phenylpropanamide](/img/structure/B2917971.png)
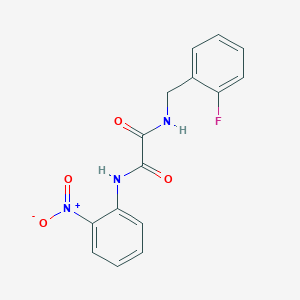
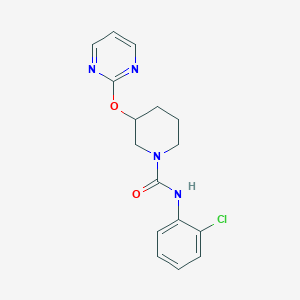
![2-Chloro-N-[(2-oxo-1,3-oxazolidin-4-yl)methyl]propanamide](/img/structure/B2917979.png)
![7-[(2-Chlorophenyl)methoxy]-3-(2-methoxyphenoxy)chromen-4-one](/img/structure/B2917980.png)
![(2Z)-2-[(4-carbamoylphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2917983.png)